Linalool butanoate, identified by the compound number EO 1428, is an ester derived from linalool and butanoic acid. This compound is characterized by its pleasant floral aroma and is commonly found in various essential oils, particularly those from lavender and basil. Its chemical structure consists of a butanoate group attached to the linalool moiety, contributing to its unique scent profile and potential applications in the fragrance industry.
The molecule contains two amine groups, which are known to participate in various chemical reactions. Amines are nucleophiles, meaning they can donate a lone pair of electrons to form bonds with other molecules. This property allows them to be involved in processes like catalysis and the formation of new chemical bonds ScienceDirect: .
The molecule has three aromatic rings, which are stable ring structures with alternating double bonds. Aromatic rings are found in many biologically important molecules and can participate in various interactions, including pi-pi stacking and hydrogen bonding National Institutes of Health: .
The molecule contains a ketone group, which is a carbonyl group (C=O) bonded to two carbon atoms. Ketones can undergo various reactions, including nucleophilic addition and condensation reactions Khan Academy.
Linalool butanoate exhibits notable biological activities, including antioxidant, antibacterial, and antifungal properties. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, its antibacterial activity has been demonstrated against various pathogens, making it a candidate for use in natural preservatives and therapeutic applications .
The synthesis of linalool butanoate can be achieved through several methods:
Linalool butanoate finds applications across various industries:
Research on linalool butanoate's interactions with biological systems has highlighted its role as a potential natural preservative. Studies indicate that it can enhance the efficacy of other antimicrobial agents when used in combination, suggesting synergistic effects that could improve product formulations . Additionally, its antioxidant capacity may help in reducing oxidative damage in biological tissues.
Linalool butanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Similarity | Unique Characteristics |
|---|---|---|
| Linalool | Same linalool base | Known for strong floral scent; widely used in perfumery. |
| Butanoic Acid | Common functional group | Short-chain fatty acid; used as a flavoring agent. |
| Methyl Chavicol | Similar terpenoid structure | Exhibits strong insect-repelling properties; used in natural pesticides. |
| Eugenol | Contains phenolic structure | Known for analgesic properties; used in dental care products. |
| Geranyl Acetate | Similar ester structure | Found in various essential oils; used for its fruity aroma. |
Linalool butanoate's unique combination of pleasant aroma and biological activity distinguishes it from these similar compounds, making it particularly valuable in both fragrance and therapeutic applications.
EO 1428 is a synthetic organic compound with the molecular formula C₂₀H₁₆BrClN₂O and a molecular weight of 415.71 g/mol [1] [2] [3] [4] [5]. The compound is registered under CAS number 321351-00-2 and can be found in the PubChem database with the identifier CID 9801969 [2] [5] [6].
The International Union of Pure and Applied Chemistry name for EO 1428 is [4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone [2] [5] [6]. The compound belongs to the aminobenzophenone class of chemical substances [3] [4] [7] [8], characterized by the presence of both amino and benzophenone functional groups within its molecular structure.
The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl [5] [6] [9]. The International Chemical Identifier Key for the compound is HDCLCHNAEZNGNV-UHFFFAOYSA-N [5] [6].
| Property | Value | Reference |
|---|---|---|
| Chemical Name (IUPAC) | [4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | [2] [5] [6] |
| Molecular Formula | C₂₀H₁₆BrClN₂O | [1] [2] [3] [4] [5] |
| Molecular Weight | 415.71 g/mol | [1] [2] [3] [4] [5] |
| CAS Registry Number | 321351-00-2 | [1] [2] [3] [4] [5] |
| PubChem CID | 9801969 | [2] [5] [6] |
| Chemical Class | Aminobenzophenone | [3] [4] [7] [8] |
EO 1428 presents as a crystalline solid with a characteristic yellow color [10] [11] [9] [12]. The compound is supplied as a crystalline powder with high purity levels, typically exceeding 98% as determined by High Performance Liquid Chromatography analysis [1] [5] [13] [9]. The material exhibits a characteristic odor, though specific organoleptic properties beyond color and physical state have not been extensively documented [11].
The solubility characteristics of EO 1428 demonstrate selective compatibility with organic solvents while showing limited aqueous solubility. In dimethyl sulfoxide, the compound achieves a solubility of 100 millimolar, equivalent to 41.57 milligrams per milliliter [3] [4] [10] [14]. Optimal dissolution in dimethyl sulfoxide requires ultrasonic treatment and gentle warming to 37°C [3] [4] [14].
Ethanol serves as an alternative solvent system, supporting EO 1428 solubility at concentrations up to 50 millimolar or 15 milligrams per milliliter [10] [14] [9]. The compound demonstrates poor solubility in aqueous media, necessitating organic solvent systems for stock solution preparation [3] [4].
| Solvent | Solubility (mM) | Solubility (mg/mL) | Notes |
|---|---|---|---|
| DMSO | 100 | 41.57 | Need ultrasonic and warming |
| Ethanol | 50 | 20.79 | Standard preparation |
| Water | Not determined | Not determined | Poorly soluble in aqueous media |
EO 1428 demonstrates excellent stability when stored as a crystalline powder at -20°C, maintaining chemical integrity for up to three years under these conditions [4] [7]. Alternative storage at 2-8°C is acceptable for shorter periods [6] [9]. The compound requires protection from light during storage to prevent photodegradation [9].
When prepared as stock solutions, stability parameters vary significantly with storage temperature. Solutions stored at -80°C maintain stability for up to six months, while those kept at -20°C should be used within one month to ensure compound integrity [3] [4] [14]. To prevent repeated freeze-thaw cycles that may compromise compound stability, stock solutions should be prepared in small aliquots [3] [4] [14].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for EO 1428, though specific spectral data from the available literature is limited. The compound's complex aromatic structure, containing multiple benzene rings with various substituents including amino, bromo, and chloro groups, would be expected to produce characteristic signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra. The presence of the methyl group on the tolyl ring and the amino group on the brominated aniline moiety would provide distinctive spectroscopic fingerprints for structural confirmation.
Mass spectrometry analysis of EO 1428 would be expected to show a molecular ion peak at mass-to-charge ratio 415.71, corresponding to its molecular weight. The presence of bromine and chlorine atoms would create characteristic isotope patterns in the mass spectrum, with bromine showing peaks separated by two mass units due to the ⁷⁹Br and ⁸¹Br isotopes, and chlorine showing similar patterns for ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve loss of the various substituent groups and cleavage of the central methanone linkage.
Ultraviolet-visible spectroscopy of EO 1428 reveals absorption maxima at 241 nanometers and 339 nanometers [10]. These absorption bands are consistent with the extended conjugated system present in the benzophenone structure, with additional contributions from the substituted aniline chromophores. The longer wavelength absorption at 339 nanometers likely corresponds to charge transfer transitions between the electron-donating amino groups and the electron-withdrawing carbonyl functionality.
Infrared spectroscopy would be expected to show characteristic absorption bands for the primary amino group (N-H stretching around 3300-3500 cm⁻¹), the carbonyl group of the benzophenone (C=O stretching around 1650-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations. The presence of halogen substituents would also contribute to the fingerprint region of the infrared spectrum.
EO 1428 contains several functional groups that contribute to its chemical reactivity profile. The primary amino group on the brominated aniline ring provides nucleophilic reactivity and potential for hydrogen bonding interactions. The benzophenone carbonyl group serves as an electrophilic center and participates in conjugation with the aromatic ring systems [2] [5] [6].
The halogen substituents, particularly the bromine atom, provide sites for potential nucleophilic substitution reactions, while the chlorine atom on the central phenyl ring influences the electronic properties of the molecule. The methyl group on the tolyl ring contributes to the lipophilic character of the compound and affects its solubility profile.
The compound demonstrates chemical stability under normal storage conditions but may be susceptible to oxidation of the amino group and potential photodegradation, necessitating protection from light during storage [9]. The aromatic systems provide sites for electrophilic substitution reactions, though the electron-withdrawing effects of the halogen atoms and carbonyl group modulate the reactivity of these positions.
The synthesis of EO 1428 and related aminobenzophenone compounds can be accomplished through several established conventional methodologies. These approaches have been extensively documented in the literature and provide reliable routes to the target compound [5] [6] [7].
The Friedel-Crafts acylation represents one of the most widely employed conventional approaches for aminobenzophenone synthesis [5] [6]. This method involves the reaction of anthranilic acid derivatives with aromatic compounds in the presence of aluminum chloride as a Lewis acid catalyst [5]. The reaction typically proceeds through the formation of an acid chloride intermediate, followed by electrophilic aromatic substitution.
For EO 1428 synthesis, this approach would involve the acylation of appropriately substituted aniline derivatives with 2-methylbenzoyl chloride. The reaction conditions require elevated temperatures (200°C) and the use of zinc chloride or aluminum chloride as catalysts [5]. While this method provides good yields, it suffers from regioselectivity issues and requires harsh reaction conditions that may not be compatible with sensitive functional groups [5].
Anthranilic acid derivatives serve as valuable starting materials for aminobenzophenone synthesis [5] [6]. The synthetic strategy involves protection of the amino group, typically through formation of an amidine adduct with dimethyl formamide, followed by acid chloride formation and subsequent Friedel-Crafts reaction [5]. This method yields moderate results (40-60%) but requires multiple protection and deprotection steps [5].
An alternative approach employs p-toluenesulfonyl chloride for amino group protection. While this provides better stability during the reaction, the sulfonamide bond requires rigorous acidic conditions for deprotection, which may limit its applicability [5]. The method involves treatment with phosphorus pentachloride for acid chloride formation, followed by Friedel-Crafts acylation with the desired aromatic substrate [5].
Conventional synthesis can also proceed through the reduction of nitrobenzophenone intermediates [5] [7]. This approach involves the Friedel-Crafts reaction of 2-nitrobenzoyl chloride with appropriately substituted aromatic compounds, followed by reduction of the nitro group to the corresponding amine [5]. The reduction is typically accomplished using iron in acetic acid or catalytic hydrogenation conditions [5].
While this method provides a direct route to aminobenzophenones, 2-nitrobenzoyl chlorides are not ideal substrates for Friedel-Crafts reactions due to the electron-withdrawing nature of the nitro group and potential complexation with the aluminum chloride catalyst [5].
The synthesis of 2-aminobenzophenones from 2-benzoylbenzoic acids represents another conventional approach [5]. This method involves either a Hofmann rearrangement of the corresponding amide or a Curtius reaction of the acid azide [5]. The yields are typically good (83%), but the method requires several synthetic steps and is limited by the availability of substituted phthalic anhydride starting materials [5].
Microwave-assisted synthesis has emerged as a powerful methodology for the preparation of organic compounds, including aminobenzophenone derivatives [8] [9] [10]. This approach offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced energy efficiency [8] [9].
Microwave irradiation facilitates various coupling reactions relevant to EO 1428 synthesis [8] [9]. The technique enables rapid heating and uniform energy distribution, leading to accelerated reaction kinetics and improved product formation [8]. For aminobenzophenone synthesis, microwave-assisted methods have been successfully applied to esterification reactions and aromatic coupling processes [8].
Recent studies have demonstrated the effectiveness of microwave-assisted esterification reactions using catalytic quantities of acid catalysts [8]. These reactions proceed with high yields (up to 81%) and excellent purity in significantly reduced reaction times (15 minutes) compared to conventional thermal methods [8]. The method represents a suitable approach for the preparation of various ester intermediates that can be further transformed to aminobenzophenone products [8].
The development of solvent-free microwave synthesis protocols has gained considerable attention due to environmental considerations and improved atom economy [11] [12]. These methods eliminate the need for organic solvents while maintaining high reaction efficiency and product selectivity [11]. The approach is particularly attractive for large-scale synthesis applications where solvent recovery and disposal present significant challenges [11].
Microwave irradiation has been successfully employed for various functional group transformations relevant to EO 1428 synthesis [9] [12]. These include amide bond formation, aromatic substitution reactions, and heterocycle synthesis [9]. The enhanced reaction rates and improved yields make microwave-assisted methods particularly attractive for complex multi-step syntheses [9].
Palladium-catalyzed coupling reactions represent a cornerstone of modern organic synthesis and offer powerful tools for the construction of biaryl systems present in EO 1428 [13] [14] [15] [16]. These methods provide excellent functional group tolerance and enable the formation of carbon-carbon bonds under relatively mild conditions [13] [15].
The Suzuki-Miyaura coupling reaction represents one of the most versatile palladium-catalyzed methods for biaryl synthesis [13] [9] [17]. This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base [13] [9]. For EO 1428 synthesis, this approach could be employed to construct the biaryl core structure through coupling of appropriately functionalized aromatic precursors [13].
Recent developments in ligand design have significantly expanded the scope of Suzuki-Miyaura coupling reactions [13] [14]. The use of bulky alkylphosphine ligands, such as tri(tert-butyl)phosphine and tricyclohexylphosphine, has enabled coupling reactions with challenging substrates, including sterically hindered aryl halides [14]. These ligands provide enhanced catalytic activity and improved functional group tolerance compared to traditional phosphine ligands [14].
The development of palladium-catalyzed cross-coupling reactions with organoboron reagents has revolutionized the synthesis of complex aromatic compounds [13] [18] [16]. These reactions proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [16]. The use of arylboronic acids and their derivatives provides excellent stability and functional group compatibility [13].
Recent advances in catalyst design have enabled cross-coupling reactions under aqueous conditions, which is particularly attractive for environmentally sustainable synthesis [9]. Water-soluble palladium complexes with specialized ligands have demonstrated excellent activity in Suzuki-Miyaura coupling reactions performed in aqueous media [9].
Heck-type coupling reactions offer another valuable approach for the synthesis of aromatic compounds [9] [19]. These reactions involve the coupling of aryl halides with alkenes in the presence of palladium catalysts and typically proceed with excellent regioselectivity [9]. While not directly applicable to EO 1428 synthesis, Heck reactions can be employed for the preparation of key intermediate compounds [19].
Carbonylative coupling reactions represent a powerful extension of traditional cross-coupling methodology [17]. These reactions involve the incorporation of carbon monoxide during the coupling process, enabling the direct synthesis of ketones, including benzophenone derivatives [17]. This approach could potentially be adapted for the synthesis of the benzophenone core present in EO 1428 [17].
The purification and quality control of EO 1428 requires sophisticated analytical techniques to ensure product purity and structural integrity [1] [2] [4] [3]. Commercial preparations of EO 1428 typically meet stringent purity requirements of ≥98% as determined by high-performance liquid chromatography (HPLC) [4] [3] [20].
Column chromatography represents the primary method for purification of EO 1428 and related compounds [2] [4]. Silica gel chromatography using hexanes and ether gradient systems provides effective separation of the target compound from synthetic impurities and unreacted starting materials [2]. The method enables the isolation of pure product suitable for biological evaluation and analytical characterization [2].
High-performance liquid chromatography (HPLC) serves both as a purification method and analytical tool for quality control [4] [3] [20]. Preparative HPLC systems enable the purification of small quantities of highly pure material for research applications [4]. Analytical HPLC provides quantitative determination of purity and enables the detection of trace impurities [20].
Nuclear magnetic resonance (NMR) spectroscopy represents the gold standard for structural confirmation of EO 1428 [1] [2]. Both proton (1H) and carbon-13 (13C) NMR spectroscopy provide comprehensive structural information and enable the confirmation of the desired product structure [1] [2]. The aromatic protons typically appear between 7.0 and 8.1 ppm in the 1H NMR spectrum, while the carbonyl carbon signal appears around 168 ppm in the 13C NMR spectrum [21].
Mass spectrometry provides molecular weight confirmation and fragmentation analysis [1] [2] [22]. High-resolution mass spectrometry (HR-MS) enables accurate mass determination and molecular formula confirmation [1] [22]. The molecular ion for EO 1428 appears at m/z 415.71, corresponding to the expected molecular formula C20H16BrClN2O [1] [2].
The assessment of chemical purity involves multiple analytical techniques to ensure comprehensive evaluation [4] [3] [20]. HPLC analysis provides quantitative purity determination and enables the detection of related substances and degradation products [4] [20]. The method typically employs reversed-phase chromatography with gradient elution systems [4].
Elemental analysis provides additional confirmation of compound purity and composition [2]. The method involves combustion analysis for carbon, hydrogen, and nitrogen content, with acceptable results typically within ±0.4% of theoretical values [2]. This technique is particularly valuable for confirming the absence of inorganic impurities and solvents [2].
The development of EO 1428 has led to extensive structure-activity relationship studies and the synthesis of numerous structural analogs and derivatives [3] [24] [25]. These compounds provide valuable insights into the molecular requirements for p38 MAPK inhibitory activity and have contributed to the optimization of pharmacological properties [3] [24].
The aminobenzophenone scaffold present in EO 1428 has served as the foundation for the development of numerous analogs with modified substituent patterns [3] [24] [5]. Systematic variation of the aromatic substituents has revealed important structure-activity relationships and has led to compounds with improved potency and selectivity [3]. These modifications include changes in halogen substitution patterns, introduction of additional amino groups, and modification of the methylphenyl substituent [3].
Recent studies have demonstrated that the 2-amino-4-bromophenyl moiety is critical for p38 inhibitory activity [3]. Removal of either the amino group or the bromine substituent results in significant loss of activity [3]. Similarly, the 2-chlorophenyl substituent contributes to the compound's selectivity profile, with modifications in this region affecting both potency and selectivity [3].
EO 1428 belongs to a broader class of p38 MAPK inhibitors that share similar structural features and biological activities [3] [24] [25]. Important related compounds include other aminobenzophenone derivatives, pyridinylimidazole compounds such as SB203580, and various heterocyclic inhibitors [3] [24]. These compounds provide valuable comparisons for understanding the unique properties of EO 1428 [3].
The p38 MAPK inhibitor class demonstrates diverse structural scaffolds, including benzimidazoles, quinazolines, and pyrazolopyrimidines [24]. Each scaffold offers distinct advantages in terms of potency, selectivity, and pharmacokinetic properties [24]. EO 1428's aminobenzophenone structure provides a unique combination of high potency and excellent selectivity for p38α and p38β isoforms [3].
The presence of both bromine and chlorine substituents in EO 1428 has inspired the synthesis of additional halogenated derivatives [3]. These compounds explore the effects of different halogen substitution patterns on biological activity and pharmacological properties [3]. Fluorinated analogs have shown particular promise due to their enhanced metabolic stability and modified physicochemical properties [3].
Studies of halogenated derivatives have revealed that the specific positioning and nature of halogen substituents significantly influence both potency and selectivity [3]. The 4-bromo substitution on the aminophenyl ring appears to be optimal for p38 inhibitory activity, while the 2-chloro substitution on the central phenyl ring contributes to selectivity over other kinases [3].
The development of prodrug derivatives and specialized formulations has been explored to improve the pharmacological properties of EO 1428 and related compounds [26] [27]. These approaches aim to enhance solubility, bioavailability, and tissue distribution while maintaining the desired biological activity [26]. Ester prodrugs, amino acid conjugates, and polymeric formulations represent promising strategies for optimization [26].
Recent advances in drug delivery have enabled the development of targeted formulations that enhance the therapeutic index of p38 MAPK inhibitors [26]. These include liposomal formulations, nanoparticle delivery systems, and tissue-specific targeting approaches [26]. Such strategies may prove valuable for optimizing the clinical potential of EO 1428 and related compounds [26].